![molecular formula C21H23N3OS B2665152 N-(2,3-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851131-54-9](/img/structure/B2665152.png)
N-(2,3-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders.
Applications De Recherche Scientifique
Glutaminase Inhibition and Cancer Research
A significant application of related compounds is found in the design and synthesis of glutaminase inhibitors. Research led by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), highlights this. These compounds were synthesized to improve drug-like properties and evaluated for their ability to attenuate the growth of human lymphoma cells in vitro and in mouse xenograft models, pointing towards their potential in cancer therapy Shukla et al., 2012.
Synthetic Chemistry and Molecular Synthesis
In synthetic chemistry, the focus is on developing novel methods for regioselective modifications and constructing complex molecules. Chen et al. (2017) described a simple approach for the C-3 methylsulfanylation of imidazo[1,2-a]pyridines, highlighting the versatility of these chemical frameworks in synthesizing targeted molecular structures. This work contributes to the methodology of C–S bond construction using dimethyl sulfoxide, showcasing the chemical flexibility of imidazole derivatives Chen et al., 2017.
Antimicrobial and Anticonvulsant Activities
Salman et al. (2015) explored the antimicrobial activity of new 2-substituted imidazole derivatives. This study not only synthesized these compounds but also evaluated their effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. Such research is crucial in the development of new antibiotics and antifungal agents Salman et al., 2015.
Luminescence Sensing and Material Science
Imidazole dicarboxylate-based lanthanide metal-organic frameworks (MOFs) synthesized by Shi et al. (2015) demonstrate potential applications in luminescence sensing. These frameworks show sensitivity to benzaldehyde-based derivatives, indicating their use in chemical sensing and detection technologies Shi et al., 2015.
Anticonvulsant Research
Research on omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, as conducted by Soyer et al. (2004), focuses on evaluating their anticonvulsant activity. This study provides insights into the structural requirements for anticonvulsant activity, offering potential pathways for the development of new therapeutic agents Soyer et al., 2004.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-14-7-5-9-18(16(14)3)23-20(25)13-26-21-22-11-12-24(21)19-10-6-8-15(2)17(19)4/h5-12H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURCCKRQBVLODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
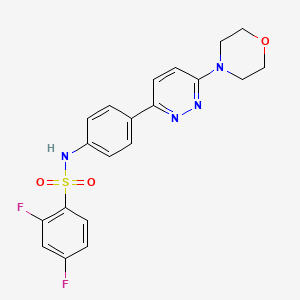
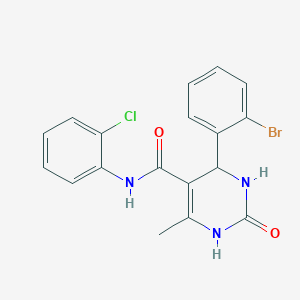
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2665073.png)
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2665074.png)

![3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2665079.png)
![N-(3,4-dichlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2665080.png)
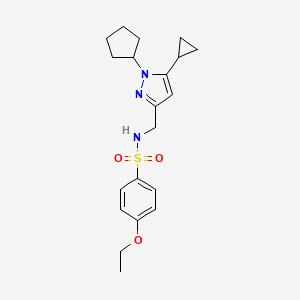


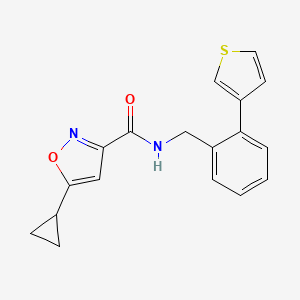
![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2665089.png)
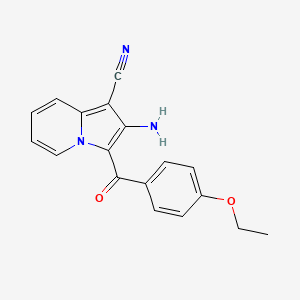
![N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2665092.png)
